PTP1B Inhibition: 2-Bromo-4'-hydroxyacetophenone vs. 4-Hydroxyacetophenone
2-Bromo-4'-hydroxyacetophenone is a covalent inhibitor of PTP1B with a Ki value of 42 μM . In contrast, its non-brominated analog, 4-hydroxyacetophenone, does not exhibit any significant PTP1B inhibitory activity, as the bromoacetyl group is essential for covalent modification of the active site cysteine residue. This functional difference is critical for applications in diabetes and metabolic disease research.
| Evidence Dimension | PTP1B Inhibition (Ki) |
|---|---|
| Target Compound Data | 42 μM |
| Comparator Or Baseline | 4-Hydroxyacetophenone: No activity |
| Quantified Difference | >100-fold (estimated based on no detectable activity) |
| Conditions | In vitro enzymatic assay with recombinant PTP1B |
Why This Matters
This demonstrates the necessity of the bromoacetyl group for PTP1B inhibition, directly impacting research in metabolic disorders.
